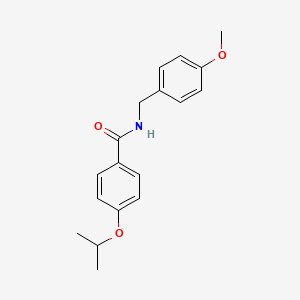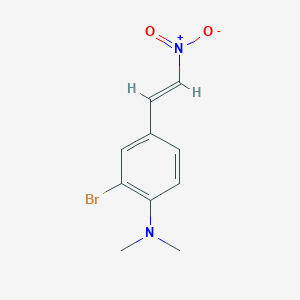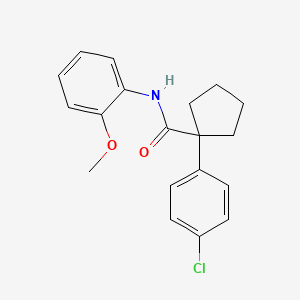
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide, commonly known as CPP, is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. CPP is a potent and selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Wirkmechanismus
CPP acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This leads to a reduction in the activity of the NMDA receptor and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects, including a reduction in excitatory neurotransmission, an increase in the threshold for long-term potentiation (LTP), and a decrease in the induction of LTP. These effects are thought to be due to the blockade of NMDA receptor-mediated synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
CPP is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the mechanisms of action of NMDA receptors in the brain. However, it is important to note that CPP has a short half-life and is rapidly metabolized in vivo, limiting its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on CPP and NMDA receptors. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have important implications for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of NMDA receptors in synaptic plasticity and learning and memory, which could lead to the development of new treatments for cognitive disorders. Finally, the development of more effective methods for delivering NMDA receptor antagonists to the brain could also be an important area of research.
Synthesemethoden
CPP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline, followed by cyclization with cyclopentanone in the presence of a base. The resulting product is then converted to the carboxamide using a suitable reagent.
Wissenschaftliche Forschungsanwendungen
CPP is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission, leading to a reduction in excitatory neurotransmission. This has important implications for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-7-3-2-6-16(17)21-18(22)19(12-4-5-13-19)14-8-10-15(20)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKYDRVEWCRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)

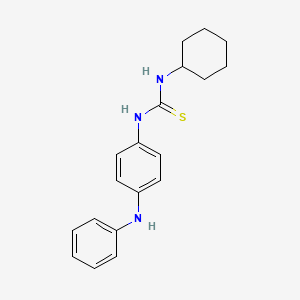
![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
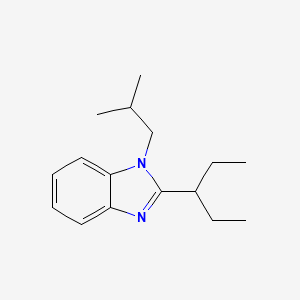
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
